8-Methoxyquinoline-2-carboxylic acid

Catalog No.
S731371
CAS No.
21141-35-5
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methoxyquinoline-2-carboxylic acid

CAS Number

21141-35-5

Product Name

8-Methoxyquinoline-2-carboxylic acid

IUPAC Name

8-methoxyquinoline-2-carboxylic acid

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-6-8(11(13)14)12-10(7)9/h2-6H,1H3,(H,13,14)

InChI Key

RAZRTJLTLNPWKV-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1N=C(C=C2)C(=O)O

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C(=O)O

Antimicrobial and Anticancer Applications

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: 8-Methoxyquinoline-2-carboxylic acid is a derivative of 8-Hydroxyquinoline (8-HQ), which has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Methods of Application or Experimental Procedures: The synthesis of 8-HQ derivatives involves coupling of 8-hydroxyquinoline-2-carboxylic acid and other compounds using specific reagents .

Results or Outcomes: Numerous 8-HQ-based molecules have been developed as potent lead compounds with good efficacy and low toxicity. These compounds have shown promise in the development of drugs against numerous diseases, including cancer .

Iron Chelation in Insects

Specific Scientific Field: Bioorganic Chemistry

Summary of the Application: 8-Hydroxyquinoline-2-carboxylic acid (8-HQA), a derivative of 8-Methoxyquinoline-2-carboxylic acid, has been found in high concentrations in the regurgitate of Spodoptera larvae .

Methods of Application or Experimental Procedures: It is generated from tryptophan via kynurenine and 3-hydroxykynurenine .

Results or Outcomes: 8-HQA is a strong chelator of Fe (II), and it is believed to act as an iron chelator to control the gut microbiome .

Synthesis of Novel Oxorhenium (V) Complexes

Specific Scientific Field: Inorganic Chemistry

Summary of the Application: 4-Methoxy-2-quinolinecarboxylic acid, a derivative of 8-Methoxyquinoline-2-carboxylic acid, has been used in the preparation of novel oxorhenium (V) complexes .

Methods of Application or Experimental Procedures: The synthesis involves the coupling of 4-Methoxy-2-quinolinecarboxylic acid with other compounds to form the desired complex .

Antiviral and Antibacterial Activities

Summary of the Application: 8-Hydroxyquinoline derivatives, including 8-Methoxyquinoline-2-carboxylic acid, have shown potential antiviral and antibacterial activities .

Methods of Application or Experimental Procedures: The synthesis of these derivatives involves various organic reactions, such as substitution, elimination, oxidation, and coupling .

Results or Outcomes: These compounds have shown promise in the development of drugs against various diseases, including viral and bacterial infections .

Synthesis of Hybrid Compounds

Summary of the Application: 8-Hydroxyquinoline-2-carboxylic acid, a derivative of 8-Methoxyquinoline-2-carboxylic acid, has been used in the synthesis of hybrid compounds. These compounds have been developed by coupling 8-hydroxyquinoline-2-carboxylic acid with other compounds such as ciprofloxacin .

Methods of Application or Experimental Procedures: The synthesis involves the use of 2-(1 H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and N, N-diisopropylethylamine (DIEA) for the coupling process .

Applications in Organic Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: Carboxylic acids, including 8-Methoxyquinoline-2-carboxylic acid, have wide applications in organic synthesis. They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of nanoparticles and nanostructures .

Methods of Application or Experimental Procedures: Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Results or Outcomes: The outcomes of these applications are diverse, ranging from the synthesis of new compounds to the modification of materials at the nanoscale .

8-Methoxyquinoline-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₉NO₃ and a CAS number of 21141-35-5. It features a quinoline ring structure substituted with a methoxy group at the 8-position and a carboxylic acid group at the 2-position. This structural configuration contributes to its unique chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science .

  • Information lacking: Due to the absence of research on 8-Methoxyquinoline-2-carboxylic acid, its mechanism of action remains unknown.
  • Information lacking: No safety information is available for 8-Methoxyquinoline-2-carboxylic acid. It's advisable to handle any unknown compound with caution until proper safety data is established.

The chemical reactivity of 8-methoxyquinoline-2-carboxylic acid is primarily influenced by its functional groups. The carboxylic acid can participate in various reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Metal Complexation: The nitrogen atom in the quinoline ring can coordinate with metal ions, forming chelates which are useful in various applications including catalysis and drug design .

8-Methoxyquinoline-2-carboxylic acid exhibits notable biological activities:

  • Antibacterial Properties: It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Antioxidant Activity: The compound may possess antioxidant properties that could protect cells from oxidative stress .
  • Potential Anticancer Activity: Some studies suggest that derivatives of quinoline compounds can exhibit anticancer effects through various mechanisms including metal ion chelation which is vital for cancer cell proliferation .

Several methods have been developed for synthesizing 8-methoxyquinoline-2-carboxylic acid:

  • Methylation of Quinoline Derivatives: Starting from quinoline or its derivatives, methylation at the 8-position can be achieved using methylating agents.
  • Carboxylation Reactions: The introduction of a carboxyl group can be accomplished through carboxylation reactions involving appropriate reagents under controlled conditions.
  • Multi-step Synthesis: A combination of these methods may be employed to achieve higher yields and purity levels .

The applications of 8-methoxyquinoline-2-carboxylic acid span across various fields:

  • Pharmaceuticals: Due to its antibacterial and potential anticancer properties, it is being explored for use in drug formulations.
  • Analytical Chemistry: It can serve as a chelating agent in analytical techniques for detecting metal ions.
  • Materials Science: Its unique structure allows for potential usage in developing new materials with specific electronic or optical properties .

Studies have investigated the interactions of 8-methoxyquinoline-2-carboxylic acid with various metal ions. These interactions are crucial for understanding its role as a chelator in biological systems and its potential therapeutic applications. For instance, its ability to form stable complexes with transition metals enhances its utility in medicinal chemistry .

Several compounds share structural similarities with 8-methoxyquinoline-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
8-Hydroxyquinoline-2-carboxylic AcidHydroxyl group at position 8Strong metal ion chelator; used in various biological applications
5-Methylquinoline-2-carboxylic AcidMethyl group at position 5Exhibits different antibacterial properties compared to 8-methoxy variant
Quinaldic AcidCarboxyl group at position 2 (similar base)Known for its use in dye manufacturing and as a precursor in organic synthesis

Uniqueness of 8-Methoxyquinoline-2-Carboxylic Acid

The presence of the methoxy group distinguishes 8-methoxyquinoline-2-carboxylic acid from other quinoline derivatives. This substitution not only affects solubility but also enhances its biological activity, particularly against certain bacterial strains. Furthermore, the ability to form stable complexes with metal ions adds to its uniqueness and applicability in various scientific domains.

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

8-Methoxyquinoline-2-carboxylic acid

Dates

Modify: 2023-08-15

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